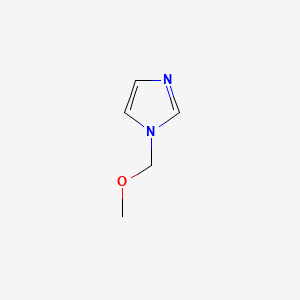

1-(Methoxymethyl)-1H-imidazol

Übersicht

Beschreibung

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include chemical reactions, catalysts used, reaction conditions, and yield .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, and density. Chemical properties describe how the compound reacts with other substances .Wissenschaftliche Forschungsanwendungen

Energiespeicher

1-(Methoxymethyl)-1H-imidazol: wurde auf sein Potenzial für Anwendungen im Energiespeicherbereich untersucht. Seine strukturellen Eigenschaften machen es für die Verwendung in Organischen Ionischen Plastischen Kristallen (OIPCs) und Ionischen Flüssigkeiten (ILs) geeignet . Diese Materialien werden als sicherere Elektrolyte untersucht, da sie eine niedrige Viskosität und eine hohe Leitfähigkeit aufweisen, die für effiziente Energiespeichersysteme unerlässlich sind.

Pharmazeutika

In der pharmazeutischen Industrie werden Derivate von This compound auf ihre biologische Aktivität untersucht. Das Gerüst der Verbindung wird verwendet, um bioaktive Moleküle zu erzeugen, die als Sedativa, Analgetika und Antikonvulsiva dienen können . Seine Vielseitigkeit in der chemischen Synthese ermöglicht die Entwicklung neuer Medikamente mit potenziellen klinischen Anwendungen.

Materialwissenschaften

Die Nützlichkeit der Verbindung in den Materialwissenschaften ist bedeutsam, insbesondere im Bereich der Photoresists. Sie wird bei der Synthese von Negativ-Ton-Molekularglas-Photoresists für die hochauflösende Elektronenstrahllithographie verwendet, die für die Entwicklung moderner elektronischer Geräte entscheidend ist .

Chemische Synthese

This compound: spielt in der chemischen Synthese eine Rolle als Schutzgruppe. Sie ist an der Synthese komplexer organischer Verbindungen beteiligt, wobei sie empfindliche funktionelle Gruppen während Reaktionen schützt . Dies stellt sicher, dass die gewünschten chemischen Umwandlungen ohne Einmischung reaktiver Stellen erfolgen.

Analytische Chemie

In der analytischen Chemie könnten This compound und seine Derivate als Standards oder Reagenzien in verschiedenen chromatographischen und spektroskopischen Methoden verwendet werden. Diese Verbindungen helfen bei der genauen Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen .

Landwirtschaft

Die Derivate der Verbindung werden auf ihr Potenzial für die Verwendung in der Landwirtschaft als Bestandteil von Pestiziden oder Herbiziden untersucht. Sie könnten eine Rolle bei der Entwicklung neuer Formulierungen spielen, die effektiver und umweltfreundlicher sind .

Umweltwissenschaften

In den Umweltwissenschaften werden Derivate von This compound für die Entgiftung von Schadstoffen in Betracht gezogen. Sie könnten Teil von metallorganischen Gerüsten (MOFs) sein, die als Sensoren und Scavenger für giftige Umweltverschmutzer fungieren und so zu Umweltssanierungsbemühungen beitragen .

Wirkmechanismus

Methoxy Group

In organic chemistry, a methoxy group is the functional group consisting of a methyl group bound to oxygen . This alkoxy group has the formula R−O−CH3 . On a benzene ring, the Hammett equation classifies a methoxy substituent at the para position as an electron-donating group, but as an electron-withdrawing group if at the meta position .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(Methoxymethyl)-1H-imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrogen dioxide, forming stable association intermediates such as CH3OCH2NO2 and CH3OCH2ONO

Cellular Effects

1-(Methoxymethyl)-1H-imidazole influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause changes in cellular structure and increase reactive oxygen species (ROS) levels . These effects are essential for understanding how the compound can be used in therapeutic applications and its potential impact on cellular health.

Molecular Mechanism

The molecular mechanism of 1-(Methoxymethyl)-1H-imidazole involves its interaction with biomolecules at the molecular level. It forms stable intermediates with nitrogen dioxide, which can undergo further reactions to produce various products

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Methoxymethyl)-1H-imidazole can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that the compound can undergo various reactions over time, leading to changes in its effects on cellular function . Understanding these temporal effects is crucial for optimizing its use in laboratory experiments and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(Methoxymethyl)-1H-imidazole vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects, while lower doses may have therapeutic benefits . Understanding the dosage effects is essential for determining the optimal dosage for various applications and minimizing potential side effects.

Metabolic Pathways

1-(Methoxymethyl)-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 1-(Methoxymethyl)-1H-imidazole within cells and tissues are essential for understanding its effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

1-(Methoxymethyl)-1H-imidazole’s subcellular localization is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

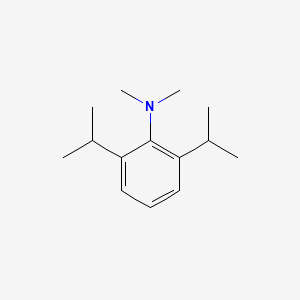

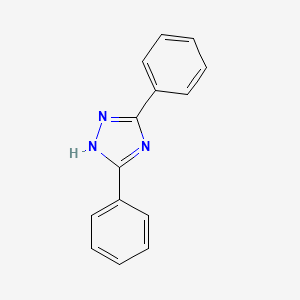

1-(methoxymethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-8-5-7-3-2-6-4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGYZYRJUUMCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173898 | |

| Record name | 1-(Methoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20075-26-7 | |

| Record name | 1-(Methoxymethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20075-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methoxymethyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020075267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methoxymethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(METHOXYMETHYL)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PED3A65HTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.